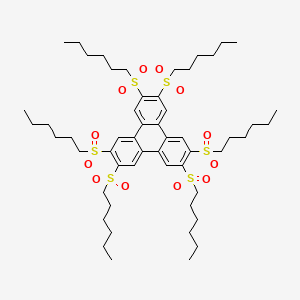
2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene is a complex organic compound characterized by its unique structure, which includes a triphenylene core substituted with six hexane-1-sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene typically involves the sulfonation of triphenylene derivatives. One common method involves the reaction of triphenylene with hexane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the selective substitution of the sulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the parent triphenylene.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Triphenylene.
Substitution: Various substituted triphenylene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene involves its interaction with various molecular targets. The sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The triphenylene core provides a rigid and planar structure, which can facilitate stacking interactions and enhance the stability of the compound in various environments.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7,10,11-Hexaaminotriphenylene: Similar core structure but with amino groups instead of sulfonyl groups.
2,3,6,7,10,11-Hexahydroxytriphenylene: Contains hydroxyl groups instead of sulfonyl groups.
2,3,6,7,10,11-Hexa(4’-aminophenyl)triphenylene: Substituted with aminophenyl groups.
Uniqueness
2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene is unique due to the presence of sulfonyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in polar solvents and its ability to participate in specific interactions, making it valuable for various applications in materials science and organic synthesis.
Properties
CAS No. |
192518-71-1 |
|---|---|
Molecular Formula |
C54H84O12S6 |
Molecular Weight |
1117.6 g/mol |
IUPAC Name |
2,3,6,7,10,11-hexakis(hexylsulfonyl)triphenylene |
InChI |
InChI=1S/C54H84O12S6/c1-7-13-19-25-31-67(55,56)49-37-43-44(38-50(49)68(57,58)32-26-20-14-8-2)46-40-52(70(61,62)34-28-22-16-10-4)54(72(65,66)36-30-24-18-12-6)42-48(46)47-41-53(71(63,64)35-29-23-17-11-5)51(39-45(43)47)69(59,60)33-27-21-15-9-3/h37-42H,7-36H2,1-6H3 |
InChI Key |
UTDVAVYIKQALEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)C1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)S(=O)(=O)CCCCCC)S(=O)(=O)CCCCCC)S(=O)(=O)CCCCCC)S(=O)(=O)CCCCCC)S(=O)(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















